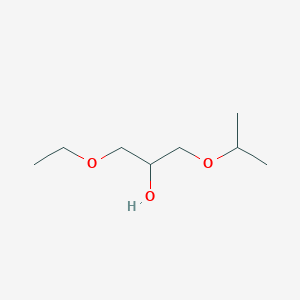
1-Ethoxy-3-isopropoxy-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethoxy-3-isopropoxy-2-propanol: is an organic compound with the molecular formula C8H18O3 . It is a colorless liquid with a mild, pleasant odor. This compound is part of the ether family and is known for its solubility in water and various organic solvents. It is used in various industrial applications due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For 1-Ethoxy-3-isopropoxy-2-propanol, the alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).
Acid-Catalyzed Dehydration: Another method involves the sulfuric-acid-catalyzed reaction of alcohols.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced in batch reactors where the reactants are mixed and allowed to react over a period of time. The reaction conditions are carefully controlled to optimize yield and purity.
Continuous Process: For large-scale production, a continuous process may be used where reactants are continuously fed into the reactor, and products are continuously removed. This method is more efficient and can produce higher yields.
化学反応の分析
Types of Reactions:
Oxidation: 1-Ethoxy-3-isopropoxy-2-propanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions where the ether group is replaced by other functional groups. Common reagents include halides and tosylates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or tosylates in the presence of a base.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers.
科学的研究の応用
Chemistry:
Solvent: Used as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds.
Reagent: Employed as a reagent in various chemical reactions, including the synthesis of other ethers and alcohols.
Biology:
Biochemical Studies: Utilized in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine:
Pharmaceuticals: Used in the formulation of certain pharmaceutical products due to its solubility properties.
Industry:
Coatings and Paints: Used as a solvent in the production of coatings and paints.
Cleaning Agents: Employed in the formulation of industrial cleaning agents due to its ability to dissolve oils and greases.
作用機序
The mechanism of action of 1-Ethoxy-3-isopropoxy-2-propanol involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The ether group can participate in hydrogen bonding, which influences its reactivity and solubility. In biological systems, it can interact with enzymes and proteins, affecting their structure and function.
類似化合物との比較
1-Ethoxy-2-propanol: Similar in structure but differs in the position of the ether group.
1-Isopropoxy-2-propanol: Another similar compound with a different arrangement of the ether group.
Uniqueness:
Solubility: 1-Ethoxy-3-isopropoxy-2-propanol has unique solubility properties that make it suitable for specific industrial applications.
Reactivity: Its reactivity in chemical reactions is distinct due to the presence of both ethoxy and isopropoxy groups, which influence its behavior as a nucleophile or electrophile.
特性
CAS番号 |
13021-50-6 |
|---|---|
分子式 |
C8H18O3 |
分子量 |
162.23 g/mol |
IUPAC名 |
1-ethoxy-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C8H18O3/c1-4-10-5-8(9)6-11-7(2)3/h7-9H,4-6H2,1-3H3 |
InChIキー |
ZATQNAGGARBGCM-UHFFFAOYSA-N |
SMILES |
CCOCC(COC(C)C)O |
正規SMILES |
CCOCC(COC(C)C)O |
Key on ui other cas no. |
13021-50-6 |
同義語 |
1-Ethoxy-3-isopropoxy-2-propanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















